![molecular formula C29H37NO6 B2860051 Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 681155-11-3](/img/structure/B2860051.png)

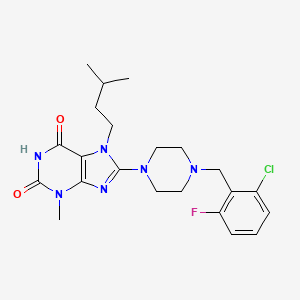

Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

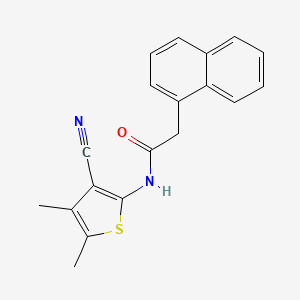

Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a complex organic compound. It has a molecular formula of C29H37NO6 . This compound is an ester, which are frequently the source of flavors and aromas in many fruits and flowers .

Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

A significant area of research involves the synthesis and thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate. This compound undergoes a unimolecular skeletal rearrangement at elevated temperatures, leading to a mixture of products formed from a common bisnorcaradiene intermediate. Such studies highlight the complex reactivity patterns of cycloheptene derivatives and provide insights into novel rearrangement mechanisms (Bradbury, Gilchrist, & Rees, 1982).

Cyclization Reactions

Research on the cyclization of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde in the presence of ammonium acetate to form various benz[f]isoquinolines represents another application area. These reactions demonstrate the utility of ethyl cyanoacetate in synthesizing heterocyclic compounds, which are of interest for their potential biological activities (Sakurai, Midorikawa, & Hashimoto, 1970).

Palladium-Assisted Organic Reactions

The use of palladium in facilitating organic reactions, particularly in the synthesis of isoquinoline rings, is another area of research relevance. For instance, ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate undergoes cyclopalladation and subsequent reactions to form ethyl N,N-dimethyl-1,2,3,4-tetrahydroisoquinolinium-3-carboxylate, illustrating a novel approach to isoquinoline synthesis (Barr, Dyke, & Quessy, 1983).

Biological Applications

Although direct matches related to the specified compound were not found, research on similar compounds often explores their potential as therapeutic agents or in studying biological pathways. For example, studies on the synthesis of novel anti-juvenile hormone agents illustrate the potential biological applications of similar chemical structures in modulating hormonal pathways in insects (Ishiguro et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6/c1-4-35-29(32)21-10-12-23(13-11-21)36-19-25-24-18-27(34-3)26(33-2)17-22(24)14-15-30(25)28(31)16-20-8-6-5-7-9-20/h10-13,17-18,20,25H,4-9,14-16,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGPSBXZVCRQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4CCCCC4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)

![3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide](/img/structure/B2859978.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)